5-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-methyl-1H-pyrrolo[3,2-b]pyridine is a chemical compound that has been mentioned in the context of drug design and structure-activity relationship analysis . It is a part of the pyrrolopyridine class of compounds, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including this compound, often involves ring cleavage methodology reactions . For instance, one study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrole ring fused with a pyridine ring . The molecular formula is C9H8N2O2, and the molecular weight is 176.17 g/mol .Chemical Reactions Analysis
Pyrrolopyridine derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in ring cleavage methodology reactions for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 176.17 g/mol, a topological polar surface area of 66 Ų, and a complexity of 220 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Catalytic Methylation of Pyridines
A novel catalytic method introduces a methyl group onto the aromatic ring of pyridines, related to hydrogen borrowing, using methanol and formaldehyde as key reagents. This process exploits the interface between aromatic and non-aromatic compounds, allowing for mono or double methylation at specific positions of C-4 functionalized pyridines (Grozavu et al., 2020).
Pharmaceutical and Agrochemical Applications
6,7-Dihydro-5H-cyclopenta[b] pyridine, closely related to 5-methyl-1H-pyrrolo[3,2-b]pyridine, is utilized in pharmaceuticals, bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. It's notably used as a side-chain in fourth-generation Cefpirome production, with the acrolein route yielding an 87.4% production rate, indicating significant development prospects (Fu Chun, 2007).
Antagonist in Neurological Research
In neurological studies, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine serves as a potent and highly selective antagonist for metabotropic glutamate subtype 5 receptors, showing anxiolytic activity. This highlights its potential in exploring neurological pathways and disorders (Cosford et al., 2003).
Synthesis of Heterocyclic Compounds
Pyrrolidines, important for their biological effects and industrial applications, are synthesized through a [3+2] cycloaddition process involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This research underscores the versatile applications of pyrrolidines in medicine and industry (Żmigrodzka et al., 2022).
Computational Chemistry for Antioxidant Analysis
A computational perspective on 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione elucidates its antioxidant activity through vibrational analysis, NBO analysis, and thermodynamic properties. This approach provides a deeper understanding of the molecular structure and its implications for antioxidant efficiency (Boobalan et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 5-methyl-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by this compound . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these processes, thereby inhibiting tumor growth .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells . Additionally, this compound significantly inhibits the migration and invasion of cancer cells .
Safety and Hazards
Future Directions
Pyrrolopyridine derivatives, including 5-methyl-1H-pyrrolo[3,2-b]pyridine, have shown promise in various areas of research, particularly in the development of kinase inhibitors . Future research may focus on optimizing synthetic procedures and further investigating the biological and physicochemical properties of these compounds .
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7-8(10-6)4-5-9-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRRBPXKOSKCJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469674 | |
Record name | 5-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4943-67-3 | |
Record name | 5-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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